![molecular formula C6H14ClNO B13895494 [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride is a chemical compound that features a cyclopropyl ring substituted with an aminoethyl group and a methanol group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method is the reaction of cyclopropylcarbinol with an amine under reductive amination conditions. This involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation reactors can also be employed to facilitate the reduction step efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclopropylcarboxylic acid.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl-containing compounds in various chemical reactions.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It serves as a model compound for understanding the interactions of cyclopropyl-containing molecules with biological targets.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl ring can influence the binding affinity and specificity. The methanol group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the aminoethyl group.
Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the methanol group.
Cyclopropylcarbinol: Similar structure but lacks the amino group.
Uniqueness
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride is unique due to the presence of both the aminoethyl and methanol groups on the cyclopropyl ring. This combination of functional groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6(4-8)2-3-6;/h5,8H,2-4,7H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
XXWYLCZTXMZLNI-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1(CC1)CO)N.Cl |
Kanonische SMILES |
CC(C1(CC1)CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


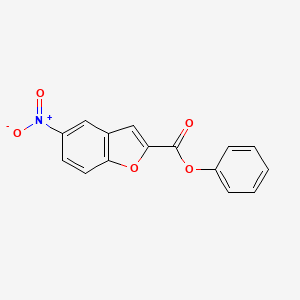
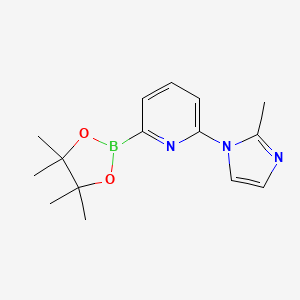
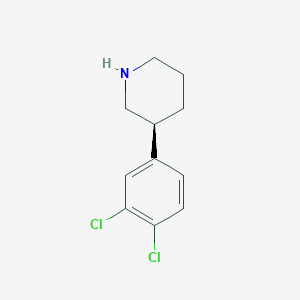
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
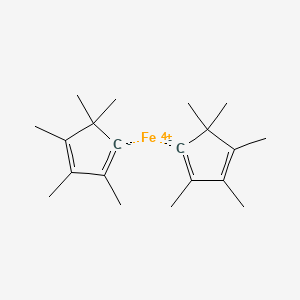
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
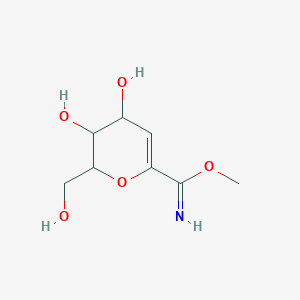
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
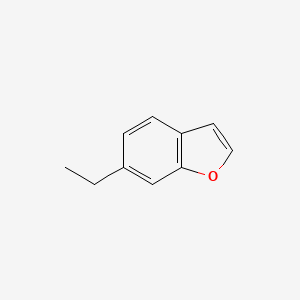
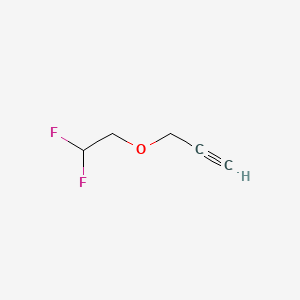
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)


![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
